molecular formula C7H7BrN4O2 B3011447 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione CAS No. 1260221-23-5

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione

Cat. No. B3011447
CAS RN: 1260221-23-5
M. Wt: 259.063
InChI Key: GUBVBOKLNFUGJO-UHFFFAOYSA-N
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Description

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, also known as Br-caffeine, is a synthetic compound derived from caffeine. It is a potent antagonist of the adenosine receptor and is widely used in scientific research to study its effects on the central nervous system.

Scientific Research Applications

Unusual Reaction and Chemical Analysis

  • A study by Khaliullin and Shabalina (2020) explored the reaction of 8-bromo-1,7-dimethyl-3H-purine-2,6-dione with trisamine, leading to unexpected products due to the initial reaction with DMF. This highlighted its reactivity and potential for novel compound synthesis (Khaliullin & Shabalina, 2020).

Structural Characterization and Impurity Analysis

  • Desai, Patel, and Gabhe (2011) employed high-performance liquid chromatography and mass spectral data to characterize impurities in samples containing 8-chlorotheophylline, a related compound. This research provides insights into the analytical methods applicable to similar purine derivatives (Desai, Patel, & Gabhe, 2011).

Receptor Affinity and Pharmacological Evaluation

  • Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, demonstrating their potential as ligands for serotonin receptors with psychotropic activity. This study underscores the relevance of purine derivatives in neuropharmacology (Chłoń-Rzepa et al., 2013).

Intermolecular Interactions and Material Design

  • Shukla et al. (2020) conducted a detailed quantitative analysis of intermolecular interactions in a xanthine derivative closely related to this compound, offering insights into the potential applications of this class of molecules in new material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Synthesis Methods and Antidepressant Properties

  • Khaliullin et al. (2018) synthesized a compound related to this compound, revealing its antidepressant properties. This points to the potential of purine derivatives in the development of new antidepressant drugs (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Mechanism of Action

Target of Action

The primary target of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione is phosphodiesterase . Phosphodiesterase is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic AMP, a messenger molecule that carries the effects of hormones like adrenaline and glucagon, and stops their activity.

Mode of Action

This compound acts as a competitive nonselective phosphodiesterase inhibitor . By inhibiting phosphodiesterase, it increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which then inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes, reducing inflammation and innate immunity .

Biochemical Pathways

The compound affects the cAMP-dependent pathway . Elevated cAMP levels lead to the activation of PKA. Activated PKA then phosphorylates multiple targets in the cells, leading to varied downstream effects. For instance, it inhibits TNF-α and leukotriene synthesis, which are involved in inflammatory responses .

Result of Action

The inhibition of phosphodiesterase by this compound leads to an increase in intracellular cAMP levels. This results in a decrease in inflammation and innate immunity, as the compound inhibits the synthesis of inflammatory mediators like TNF-α and leukotrienes .

properties

IUPAC Name

8-bromo-1,7-dimethyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBVBOKLNFUGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)N(C2=O)C)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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